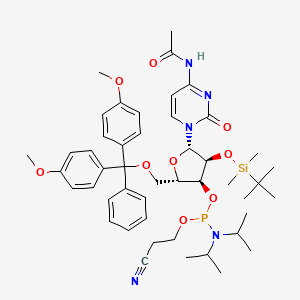

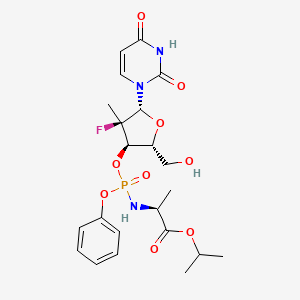

![molecular formula C₃₉H₇₁ClO₄ B1142320 [2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate CAS No. 1639207-42-3](/img/structure/B1142320.png)

[2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate, also known as 2-chloro-3-octadecenoyloxypropyl ester, is a chemical compound used in a variety of scientific research applications. This compound has a wide range of biochemical and physiological effects, making it useful in a variety of research areas.

Scientific Research Applications

Phase Equilibria Studies

Research conducted by Perko, Knez, and Škerget (2012) explored the phase equilibria of glycerol tristearate and glycerol trioleate (which shares structural similarities with the compound of interest) in carbon dioxide and sulfur hexafluoride. This study is significant for understanding the solubility and behavior of such compounds under varying pressures and temperatures, offering insights into their potential industrial and pharmaceutical applications (Perko et al., 2012).

Synthesis and Characterization of Novel Compounds

Singh and Singh (2006) reported on the synthesis of β-halo thioethoxylates from olefinic fatty methyl esters, demonstrating a method for functionalizing compounds structurally related to "[2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate" (Singh & Singh, 2006). This research opens pathways for the development of materials and agents with specialized properties.

Liquid Crystalline Phases and Redox Activity

Barauskas et al. (2003) investigated the phase and electrochemical behavior of aqueous mixtures of monoolein and synthetic ferrocene derivatives containing long alkyl chains, including compounds structurally akin to "this compound." Their findings suggest potential applications in creating redox-active liquid crystalline phases, which could be useful in the development of new materials for electronic and sensing applications (Barauskas et al., 2003).

Biochemical Applications

Research by Mohini et al. (2016) on the synthesis and evaluation of ricinoleic acid-based lipoamino acid derivatives from (Z)-methyl-12-aminooctadec-9-enoate and different L-amino acids highlighted the antimicrobial and anti-biofilm activities of these compounds. Their work demonstrates the biochemical potential of fatty acid derivatives in medical and pharmaceutical applications, offering a basis for the development of new therapeutic agents (Mohini et al., 2016).

Safety and Hazards

properties

IUPAC Name |

[2-chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17-,20-18- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZPTUUOSKRURB-CLFAGFIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(Cl)COC(=O)CCCCCCC/C=C\CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H71ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl] Zafirlukast](/img/no-structure.png)

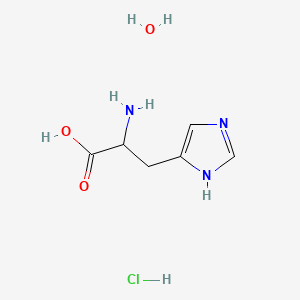

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)